Rogletimide

Catalog No.
S541767
CAS No.
92788-10-8
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rogletimide

CAS Number

92788-10-8

Product Name

Rogletimide

IUPAC Name

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)

InChI Key

QXKJWHWUDVQATH-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Solubility

Soluble in DMSO

Synonyms

2-ethyl-2-(4-pyridyl)glutarimide, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, 3-PYG, pyridoglutethimide, rogletimide, rogletimide, (+-)-isomer

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=NC=C2

Description

The exact mass of the compound Rogletimide is 218.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619778. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Glutethimide - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

In Vitro Studies

Rogletimide has been studied in cell cultures to understand its potential effects. One area of research has focused on its ability to inhibit an enzyme called aromatase. Aromatase is responsible for converting testosterone to estradiol, a type of estrogen []. By inhibiting this enzyme, rogletimide may reduce estrogen levels in cells.

These studies are conducted in a controlled laboratory environment and may not necessarily reflect how rogletimide would behave in a living organism.

Animal Studies

Rogletimide has also been investigated in animal models. These studies have explored its effects on various outcomes, including:

  • Hormone levels []
  • Tumor growth

Rogletimide, also known as pyridoglutethimide, is a chemical compound that was primarily developed as a selective aromatase inhibitor. It is structurally related to glutethimide, a sedative and hypnotic drug, but Rogletimide does not exhibit significant sedative-hypnotic effects. The compound was investigated for its potential application in treating breast cancer due to its ability to inhibit the enzyme aromatase, which plays a crucial role in estrogen biosynthesis .

  • Oxidation: The compound can be oxidized to form various derivatives.
  • Reduction: Under specific conditions, Rogletimide can be reduced to yield different forms.
  • Substitution: It can participate in substitution reactions, particularly involving the pyridine ring.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Rogletimide's primary biological activity is as a selective aromatase inhibitor. This mechanism makes it potentially useful in the treatment of estrogen-dependent cancers, such as breast cancer. While it has shown promise in preclinical studies, its lower potency compared to other aromatase inhibitors has limited its clinical application. Research indicates that Rogletimide may have fewer side effects than other similar drugs .

The synthesis of Rogletimide involves several key steps:

  • Base-Catalyzed Alkylation: Ethyl 4-pyridylacetate is reacted with iodoethane to produce ethyl 2-(4-pyridyl)butyrate.
  • Conjugate Addition: The carbanion formed from the alkylated product undergoes conjugate addition to acrylamide.
  • Intramolecular Cyclization: The final step involves cyclization to form Rogletimide .

Rogletimide has been primarily investigated for its potential use in oncology, particularly for treating breast cancer. Its role as a selective aromatase inhibitor suggests applications in hormone therapy for estrogen-sensitive tumors. Despite not being marketed, it provides insights into the development of drugs with fewer side effects compared to existing aromatase inhibitors .

Research on Rogletimide has explored its interactions with various biological systems, particularly focusing on its mechanism of action as an aromatase inhibitor. Studies have indicated that while it effectively inhibits estrogen production, it does not significantly affect other hormonal pathways, which could reduce the risk of side effects associated with broader-spectrum inhibitors .

Rogletimide shares similarities with several other aromatase inhibitors. Here is a comparison highlighting its uniqueness:

CompoundMechanism of ActionSedative EffectsPotency
RogletimideSelective aromatase inhibitorNoneLower
AminoglutethimideAromatase inhibitor; also inhibits cholesterol side-chain cleavage enzymeMildHigher
FadrozoleNon-steroidal aromatase inhibitorNoneHigher
LetrozoleNon-steroidal aromatase inhibitorNoneVery high
AnastrozoleNon-steroidal aromatase inhibitorNoneVery high

Rogletimide is unique in that it selectively inhibits aromatase without significant sedative effects or broader hormonal impacts, making it an interesting subject for further research despite its lower potency compared to other inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

14P4QR28QF

Pharmacology

Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Wikipedia

Rogletimide

Dates

Modify: 2023-08-15
1: Etienne MC, Oster W, Milano G. Development and validation of a chiral high-performance liquid chromatography assay for rogletimide and rogletimide-N-oxide isomers in plasma. Cancer Chemother Pharmacol. 1996;38(4):343-8. PubMed PMID: 8674157.
2: Newton CJ, Mehta A, Dowsett M. The effect of the aromatase inhibitor, rogletimide (pyridoglutethimide), on guinea pig adrenal cell steroidogenesis and placental microsomal aromatase activity: comparison with aminoglutethimide and CGS 16949A. J Steroid Biochem Mol Biol. 1991 Nov;39(5A):723-7. PubMed PMID: 1659868.
3: MacNeill FA, Jones AL, Jacobs S, Lønning PE, Powles TJ, Dowsett M. The influence of aminoglutethimide and its analogue rogletimide on peripheral aromatisation in breast cancer. Br J Cancer. 1992 Oct;66(4):692-7. PubMed PMID: 1419608; PubMed Central PMCID: PMC1977412.
4: McCague R, Rowlands MG. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. J Med Chem. 1992 Oct 2;35(20):3699-704. PubMed PMID: 1433182.
5: van Bakergem E, van der Hoeven RA, Niessen WM, Tjaden UR, van der Greef J, Poon GK, McCague R. On-line continuous-flow dialysis thermospray tandem mass spectrometry for quantitative screening of drugs in plasma: rogletimide. J Chromatogr. 1992 May 15;598(2):189-94. PubMed PMID: 1618979.
6: Feutrie ML, Bonneterre J. [Aromatase inhibitors]. Bull Cancer. 1999 Oct;86(10):821-7. Review. French. PubMed PMID: 10572233.
7: Poon GK, McCague R, Griggs LJ, Jarman M, Lewis IA. Characterisation of metabolites of 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, a potential breast cancer drug. J Chromatogr. 1991 Dec 6;572(1-2):143-57. PubMed PMID: 1818050.
8: Ogbunude PO, Aboul-Enein HY. In vitro inhibition of aromatase by the enantiomers of aminoglutethimide and analogs. Chirality. 1994;6(8):623-6. PubMed PMID: 7857773.
9: Vanden Bossche HV, Moereels H, Koymans LM. Aromatase inhibitors--mechanisms for non-steroidal inhibitors. Breast Cancer Res Treat. 1994;30(1):43-55. Review. PubMed PMID: 7949204.
10: Dowsett M, Lønning PE. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology. Oncology. 1997;54 Suppl 2:11-4. Review. PubMed PMID: 9394854.
11: Kitawaki J, Yamamoto T, Urabe M, Tamura T, Inoue S, Honjo H, Okada H. Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Acta Endocrinol (Copenh). 1990 May;122(5):592-8. PubMed PMID: 2353556.
12: Njar VC, Brodie AM. Comprehensive pharmacology and clinical efficacy of aromatase inhibitors. Drugs. 1999 Aug;58(2):233-55. Review. PubMed PMID: 10473018.
13: Roseman BJ, Buzdar AU, Singletary SE. Use of aromatase inhibitors in postmenopausal women with advanced breast cancer. J Surg Oncol. 1997 Nov;66(3):215-20. Review. PubMed PMID: 9369969.
14: Seago A, Goss PE, Griggs LJ, Jarman M. Pyridoglutethimide [3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione], an analogue of aminoglutethimide. Metabolism and pharmacokinetics. Biochem Pharmacol. 1986 Sep 1;35(17):2911-6. PubMed PMID: 3741481.
15: Dowsett M, MacNeill F, Mehta A, Newton C, Haynes B, Jones A, Jarman M, Lonning P, Powles TJ, Coombes RC. Endocrine, pharmacokinetic and clinical studies of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione ('pyridoglutethimide') in postmenopausal breast cancer patients. Br J Cancer. 1991 Nov;64(5):887-94. PubMed PMID: 1931611; PubMed Central PMCID: PMC1977449.
16: Kelloff GJ, Lubet RA, Lieberman R, Eisenhauer K, Steele VE, Crowell JA, Hawk ET, Boone CW, Sigman CC. Aromatase inhibitors as potential cancer chemopreventives. Cancer Epidemiol Biomarkers Prev. 1998 Jan;7(1):65-78. Review. PubMed PMID: 9456245.
17: Aboul-Enein HY, Serignese V, Minguillón C, Oliveros L. Enantioselective separation of several piperidine-2, 6-diones on a covalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoate chiral selector. Biomed Chromatogr. 1997 Sep-Oct;11(5):303-6. Erratum in: Biomed Chromatogr 1998 Jan-Feb;12(1):45. PubMed PMID: 9376714.
18: Lønning PE, Dowsett M, Powles TJ. Postmenopausal estrogen synthesis and metabolism: alterations caused by aromatase inhibitors used for the treatment of breast cancer. J Steroid Biochem. 1990 Mar;35(3-4):355-66. Review. PubMed PMID: 2139151.
19: Dowsett M. Clinical development of aromatase inhibitors for the treatment of breast and prostate cancer. J Steroid Biochem Mol Biol. 1990 Dec 20;37(6):1037-41. Review. PubMed PMID: 2149504.
20: Yamamoto T, Urabe M, Tamura T, Kitawaki J, Honjo H, Okada H. Antitumor effect of pyridoglutethimide, an aromatase inhibitor, on 7,12-dimethylbenz(a)anthracene-induced mammary tumors of rat. Anticancer Res. 1991 Nov-Dec;11(6):1999-2002. PubMed PMID: 1776832.

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